

An In-depth Technical Guide on 2-Ethyldibenzofuran: Molecular Structure and Analysis

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Compound of Interest

Compound Name: 2-Ethyldibenzofuran

Cat. No.: B15075476

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Abstract

This technical guide provides a summary of the available information on the molecular structure of **2-ethyldibenzofuran**. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data regarding its analysis, synthesis, and biological activity is not readily available. This document outlines the known molecular identifiers and discusses the general characteristics and analytical techniques applicable to the broader class of substituted dibenzofurans, offering a foundational understanding in the absence of compound-specific data.

Molecular Structure of 2-Ethyldibenzofuran

2-Ethyldibenzofuran is a heterocyclic aromatic compound. Its structure consists of a central furan ring fused to two benzene rings, with an ethyl group substituted at the second position of the dibenzofuran core.

Chemical Identifiers

A summary of the key chemical identifiers for **2-ethyldibenzofuran** is presented in the table below.

| Identifier | Value |
|-------------------|--|
| Molecular Formula | C ₁₄ H ₁₂ O |
| SMILES | <chem>CCC1=CC2=C(C=C1)OC3=CC=CC=C32</chem> |
| InChIKey | DJTHVLRZQJQQLK-UHFFFAOYSA-N |

Analytical Characterization (General Considerations)

While specific analytical data for **2-ethyldibenzofuran** is not available in the public domain, the analytical techniques for substituted dibenzofurans are well-established, particularly in the context of environmental analysis of related compounds like polychlorinated dibenzofurans.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum of **2-ethyldibenzofuran** would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and a complex pattern of aromatic protons. The exact chemical shifts and coupling constants would depend on the electronic environment of each proton.
- ¹³C NMR:** The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including those of the ethyl group and the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a critical tool for the identification and quantification of dibenzofuran derivatives. Electron ionization (EI) is a common technique that would likely lead to the formation of a prominent molecular ion peak and characteristic fragmentation patterns.

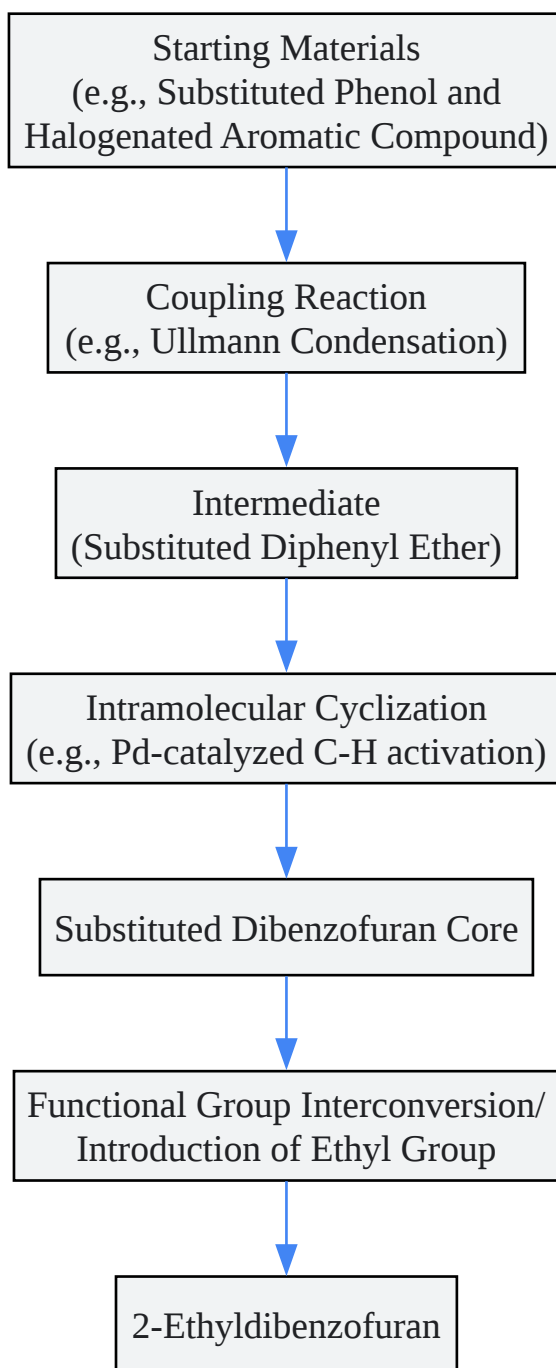
Infrared (IR) Spectroscopy: The IR spectrum of **2-ethyldibenzofuran** would be expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the ethyl group, as well as C-O-C stretching of the furan ring.

Synthesis of Substituted Dibenzofurans (General Methodologies)

Specific experimental protocols for the synthesis of **2-ethyldibenzofuran** have not been identified. However, general synthetic strategies for substituted dibenzofurans often involve:

- Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki or Stille coupling can be employed to construct the dibenzofuran core or to introduce substituents onto a pre-existing dibenzofuran scaffold.
- Cyclization reactions: Intramolecular cyclization of appropriately substituted diphenyl ethers can be a viable route to the dibenzofuran ring system.

A generalized workflow for a potential synthetic approach is outlined below.



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